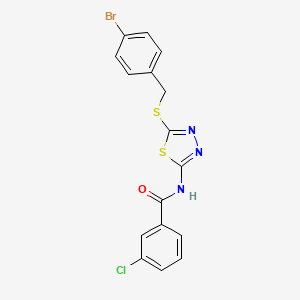

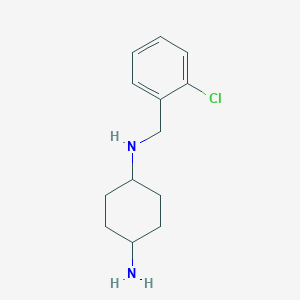

![molecular formula C10H15N3O B2483754 2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol CAS No. 2175979-08-3](/img/structure/B2483754.png)

2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine cores, similar to "2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol," involves innovative methodologies including gold-catalyzed and acid-catalyzed cycloadditions. For instance, gold-catalyzed intermolecular [2+2+2] cycloaddition of ynamides with nitriles has been reported to form 4-aminopyrimidines with excellent regioselectivity (Karad & Liu, 2014). Another study highlighted TfOH-mediated cycloadditions as an efficient route to synthesize 4-aminopyrimidine derivatives (Chen et al., 2016).

Molecular Structure Analysis

Investigations into the molecular structure of pyrimidine derivatives and related compounds reveal insights into their stability and reactivity. For example, a study on arylsulfonylated 2-amino-6-methylpyrimidin derivatives provided structural confirmation via X-ray diffraction and theoretical calculations, highlighting the importance of non-covalent interactions for structural stability (Ali et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the synthesis and functionalization of cyclobutane and pyrimidine derivatives are crucial for understanding the reactivity and potential applications of these compounds. For instance, the synthesis of 1-Amino-3-{2-[7-(6-deoxy-α/β-D-galactopyranos-6-yl)-1,7-dicarba-closo-dodecaboran(12)-1-yl]ethyl}cyclobutanecarboxylic Acid Hydrochloride demonstrates the potential of cyclobutane derivatives in medicinal chemistry (Kabalka et al., 2002).

Physical Properties Analysis

The physical properties of pyrimidine and cyclobutane derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application. Detailed structural studies, like the synthesis and X-ray diffraction analysis of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, provide valuable data on the physical characteristics of these compounds (Guo et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for further functionalization, are critical for the development of new materials and drugs. Studies on the synthesis of novel 2-S-, 4-, 5-Substituted, and Bicyclic Derivatives of 6-Methylpyrimidine-4-ol reveal the versatility and chemical diversity achievable with these frameworks (Yengoyan et al., 2020).

科学的研究の応用

Antiviral and Antiretroviral Activity

Research led by Holý et al. (2002) delved into the antiviral properties of pyrimidine derivatives, particularly focusing on their efficacy against herpes viruses and retroviruses, including HIV-1 and HIV-2. The study highlighted the significance of substituents at specific positions on the pyrimidine ring in enhancing antiviral activity, indicating the potential of such compounds in therapeutic applications against viral infections (Holý et al., 2002).

Anti-inflammatory and Analgesic Activities

Nofal et al. (2011) explored new pyrimidine derivatives for their anti-inflammatory and analgesic properties. Their findings suggest that certain derivatives exhibited significant effects, underscoring the versatility of pyrimidine compounds in developing new pharmacological agents (Nofal et al., 2011).

Photochemical Studies

Shetlar and Basus (2013) conducted a comprehensive study on the photochemistry of thymine, a pyrimidine nucleobase, in frozen aqueous solution, revealing intricate dynamics of dimer and trimer formation under UV irradiation. This research provides valuable insights into the stability and reactivity of pyrimidine rings under specific conditions, which could be beneficial for understanding DNA repair mechanisms and designing photoprotective agents (Shetlar & Basus, 2013).

Antitrypanosomal and Antiplasmodial Activities

A study by Hoffelner et al. (2020) on novel 2-aminopyrimidine derivatives revealed promising activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating sleeping sickness and malaria. The structural diversity among the synthesized compounds provided insights into the relationship between chemical structure and biological activity, highlighting the importance of pyrimidine derivatives in the search for new therapeutic agents (Hoffelner et al., 2020).

Synthesis of Non-natural Nucleobase Analogues

Radhakrishnan et al. (2014) reported on the synthesis of 5- and 6-substituted 2-aminopyrimidines, aiming to create potential non-natural nucleobase analogues. Their work, which involved a microwave-assisted method, resulted in compounds capable of forming strong base pairs with cytosine, similar to the natural guanine:cytosine pairing. This study underscores the synthetic versatility of pyrimidine derivatives and their potential applications in nucleic acid chemistry and molecular biology (Radhakrishnan et al., 2014).

特性

IUPAC Name |

2-[methyl-(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-5-10(12-6-11-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMZHNLOPLMAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N(C)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)

![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)

![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)

![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)